4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzoic acid
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Overview
Description
4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a hexahydropyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the hexahydropyrimidinyl intermediate, which is then coupled with a benzoic acid derivative. Key steps include:
Formation of the hexahydropyrimidinyl intermediate: This involves the reaction of appropriate starting materials under controlled conditions, often using catalysts and specific solvents to achieve the desired product.
Coupling reaction: The intermediate is then reacted with a benzoic acid derivative in the presence of coupling agents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the type of substitution, but may include the use of catalysts, solvents, and specific temperature controls.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic potential in treating various diseases, including its role as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-methylhexahydropyrimidin-4-yl]benzoic acid
- 4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-ethylhexahydropyrimidin-4-yl]benzoic acid
Uniqueness
4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzoic acid is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activities. This makes it distinct from similar compounds that lack this functional group.
Properties
IUPAC Name |
4-[5-benzoyl-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5/c20-19(21,22)18(29)13(15(25)11-4-2-1-3-5-11)14(23-17(28)24-18)10-6-8-12(9-7-10)16(26)27/h1-9,13-14,29H,(H,26,27)(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJFEEZJUVVZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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